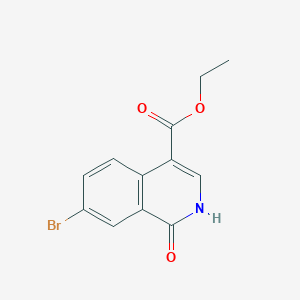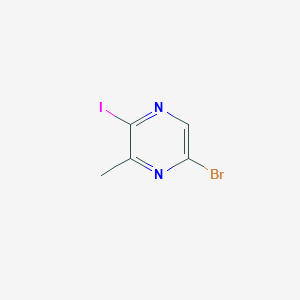
5-Bromo-2-iodo-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-iodo-3-methylpyrazine: is a heterocyclic organic compound with the molecular formula C5H4BrIN2 It is a derivative of pyrazine, characterized by the presence of bromine and iodine atoms at the 5th and 2nd positions, respectively, and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylpyrazine typically involves halogenation reactions. One common method is the bromination of 2-iodo-3-methylpyrazine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available pyrazine derivatives. The process includes halogenation steps, purification, and crystallization to obtain the final product with high purity. The scalability of the process is crucial for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-iodo-3-methylpyrazine can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or alkyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different pyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or alkyl boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazines with various functional groups depending on the nucleophile used.
- Biaryl compounds from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-iodo-3-methylpyrazine is used as an intermediate in the synthesis of more complex heterocyclic compounds
Properties
Molecular Formula |
C5H4BrIN2 |
|---|---|
Molecular Weight |
298.91 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-methylpyrazine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |
InChI Key |
DWPCUQHAWFUFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)

![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)
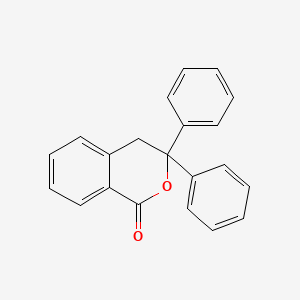
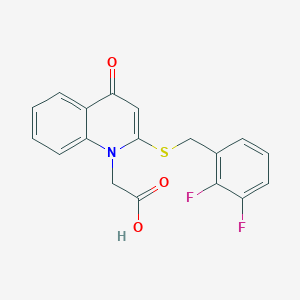
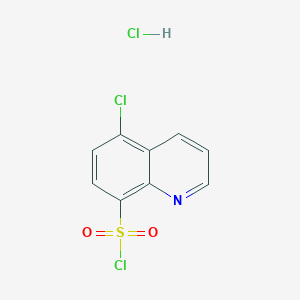
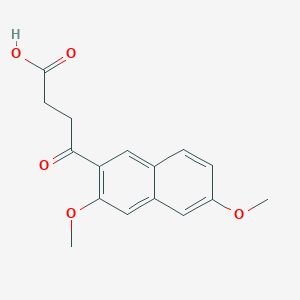
![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)



![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)
